(1H-indol-3-yl)(piperazin-1-yl)methanone
Overview
Description
(1H-indol-3-yl)(piperazin-1-yl)methanone is a compound that features an indole ring and a piperazine moiety connected through a methanone group. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The incorporation of a piperazine ring further enhances the compound’s potential for pharmacological applications.
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that (1H-indol-3-yl)(piperazin-1-yl)methanone may also interact with various receptors, contributing to its biological activity.
Mode of Action
It’s known that indole derivatives can interact with their targets and cause changes in cellular processes . For instance, some indole derivatives have shown inhibitory activity against influenza A . This suggests that this compound might also interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound might affect multiple biochemical pathways, leading to a range of downstream effects.
Pharmacokinetics
The synthesized compounds of similar structure were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This suggests that this compound might have similar ADME properties, which could impact its bioavailability.
Result of Action
Indole derivatives have shown a range of biological activities, suggesting that this compound might have similar effects at the molecular and cellular level .
Action Environment
It’s known that environmental conditions can affect the synthesis of similar compounds . This suggests that environmental factors might also influence the action of this compound.
Biochemical Analysis
Biochemical Properties
3-(piperazin-1-ylcarbonyl)-1H-indole plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with poly ADP ribose polymerase (PARP), an enzyme involved in DNA repair processes
Cellular Effects
The effects of 3-(piperazin-1-ylcarbonyl)-1H-indole on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the activity of Mycobacterium tuberculosis, indicating its potential as an anti-tubercular agent . Additionally, 3-(piperazin-1-ylcarbonyl)-1H-indole can alter the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cell proliferation and survival.
Molecular Mechanism
At the molecular level, 3-(piperazin-1-ylcarbonyl)-1H-indole exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, the compound’s interaction with PARP involves binding to the enzyme’s catalytic domain, inhibiting its activity and thereby affecting DNA repair . This inhibition can lead to the accumulation of DNA damage, which may induce cell death in rapidly dividing cancer cells. Additionally, 3-(piperazin-1-ylcarbonyl)-1H-indole may modulate other signaling pathways by interacting with key proteins and enzymes.
Temporal Effects in Laboratory Settings
The temporal effects of 3-(piperazin-1-ylcarbonyl)-1H-indole in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound’s stability can be influenced by various factors such as temperature, pH, and the presence of other reactive species. In vitro studies have shown that 3-(piperazin-1-ylcarbonyl)-1H-indole remains stable under physiological conditions, maintaining its activity over extended periods
Dosage Effects in Animal Models
The effects of 3-(piperazin-1-ylcarbonyl)-1H-indole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-tubercular activity, without significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal physiological processes. Determining the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects is crucial for the development of this compound as a potential therapeutic agent.
Metabolic Pathways
3-(piperazin-1-ylcarbonyl)-1H-indole is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation through processes such as hydroxylation, amide hydrolysis, and N-dealkylation . These metabolic reactions are primarily catalyzed by cytochrome P450 enzymes, which play a key role in the detoxification and elimination of xenobiotics. Understanding the metabolic pathways of 3-(piperazin-1-ylcarbonyl)-1H-indole is essential for predicting its pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of 3-(piperazin-1-ylcarbonyl)-1H-indole within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cellular membranes and accumulate in specific tissues, depending on its physicochemical properties and interactions with transport proteins . For example, it may be transported by organic cation transporters or bind to plasma proteins, influencing its bioavailability and therapeutic efficacy. The distribution of 3-(piperazin-1-ylcarbonyl)-1H-indole within the body is a critical factor in determining its pharmacological profile.
Subcellular Localization
The subcellular localization of 3-(piperazin-1-ylcarbonyl)-1H-indole is an important aspect of its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular energy metabolism and apoptosis. Understanding the subcellular localization of 3-(piperazin-1-ylcarbonyl)-1H-indole provides insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-indol-3-yl)(piperazin-1-yl)methanone typically involves the reaction of indole derivatives with piperazine under specific conditions. One common method is the condensation reaction between indole-3-carboxaldehyde and piperazine in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(1H-indol-3-yl)(piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction of the methanone group can yield secondary alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitro groups (NO2) can be introduced under acidic conditions.
Major Products
The major products formed from these reactions include indole-3-carboxylic acid derivatives, secondary alcohols, and various substituted indole compounds .
Scientific Research Applications
(1H-indol-3-yl)(piperazin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
(1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone: Similar structure with a triazole ring instead of an indole ring.
1-Naphthalenyl(1-pentyl-1H-indazol-3-yl)methanone: Contains a naphthalene and indazole ring instead of indole and piperazine.
Uniqueness
(1H-indol-3-yl)(piperazin-1-yl)methanone is unique due to the combination of the indole and piperazine moieties, which confer a broad spectrum of biological activities and enhance its pharmacological potential .
Properties
IUPAC Name |
1H-indol-3-yl(piperazin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c17-13(16-7-5-14-6-8-16)11-9-15-12-4-2-1-3-10(11)12/h1-4,9,14-15H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXWDVALKBNEJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586002 | |
Record name | (1H-Indol-3-yl)(piperazin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10586002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
610802-16-9 | |
Record name | (1H-Indol-3-yl)(piperazin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10586002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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